Flourensic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33596-80-4 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[(2S,4aS,8S,8aR)-8,8a-dimethyl-4-oxo-1,2,3,4a,5,6,7,8-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-9-5-4-6-12-13(16)7-11(8-15(9,12)3)10(2)14(17)18/h9,11-12H,2,4-8H2,1,3H3,(H,17,18)/t9-,11+,12+,15+/m0/s1 |
InChI Key |
JCJJVXVYFHWGRJ-AYIJCJCZSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C[C@@H](CC2=O)C(=C)C(=O)O)C |
Canonical SMILES |
CC1CCCC2C1(CC(CC2=O)C(=C)C(=O)O)C |
Origin of Product |
United States |
Isolation and Purification Methodologies for Flourensic Acid
Extraction Techniques from Diverse Biological and Environmental Matrices
The initial step in isolating Flourensic acid involves its extraction from the plant material. The choice of extraction technique is critical and depends on the physicochemical properties of the compound and the nature of the matrix.
Solvent-Based Extraction Approaches
Conventional solvent-based extraction remains a widely used and effective method for obtaining crude extracts containing this compound from Flourensia cernua. The selection of solvents is guided by the polarity of the target compound. As a sesquiterpene acid, this compound possesses both nonpolar (the carbon skeleton) and polar (the carboxylic acid group) characteristics.
Commonly employed solvent systems include:
Hexane (B92381): This nonpolar solvent is effective in extracting a range of lipids and less polar compounds, including some sesquiterpenes. Fractionation of F. cernua leaf extracts has been performed successively with hexanes. researchgate.net
Ethanol (B145695): As a polar protic solvent, ethanol can efficiently extract a broader range of compounds, including sesquiterpenoids. mdpi.com Comparative studies have shown that shake-assisted maceration with ethanol can yield significant amounts of extractable material from F. cernua. nih.gov
Dichloromethane-Methanol Mixtures: A mixture of dichloromethane (B109758) and methanol (B129727) (e.g., in a 1:1 ratio) has been successfully used in the bioassay-directed fractionation of aerial parts of F. cernua to isolate phytotoxic compounds, including derivatives of this compound.
Sequential Extraction: A common strategy involves the successive extraction of the plant material with solvents of increasing polarity. For instance, a sequence of hexane, diethyl ether, and then ethanol allows for the fractionation of chemical components based on their polarity. In such schemes, the ethanol fraction is often rich in sesquiterpenoids. researchgate.net
The following table summarizes the yields from different solvent extraction methods applied to Flourensia cernua leaves.
| Extraction Method | Solvent System | Yield (%) | Mycobactericidal Activity (MBC, µg/mL) |
| Decoction followed by Hexane Fractionation | Water, then Hexane | 13.5 | 25-50 |
| Still Maceration | Ethanol | 11.3 | >100 |
| Shake-Assisted Maceration | Ethanol | 13.6 | >100 |
| Successive Shake-Assisted Maceration | Hexane | 11.9 | 25-50 |
Data sourced from a study on mycobactericidal compounds from Flourensia cernua. nih.gov
Solid-Phase Extraction (SPE) Protocols and Adsorbent Selection
Solid-phase extraction (SPE) is a valuable technique for sample cleanup and concentration of analytes from crude extracts prior to chromatographic analysis. For an acidic compound like this compound, several SPE strategies can be employed.
Reversed-Phase SPE (RP-SPE): This is the most common mode of SPE.
Sorbent: C18 (octadecyl) or polymeric sorbents are suitable choices. C18 sorbents interact with the nonpolar sesquiterpene backbone of this compound.
Protocol:
Conditioning: The cartridge is first conditioned with an organic solvent (e.g., methanol) followed by water.
Loading: The crude extract, dissolved in a suitable solvent, is loaded onto the cartridge. To ensure retention of the acidic analyte, the pH of the sample can be adjusted to be below the pKa of the carboxylic acid group, keeping it in its neutral form.
Washing: A polar solvent (e.g., water or a low percentage of organic solvent in water) is used to wash away highly polar impurities.
Elution: this compound is eluted with a nonpolar organic solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate).
Anion-Exchange SPE: This method takes advantage of the acidic nature of this compound.
Sorbent: A weak anion-exchange (WAX) or strong anion-exchange (SAX) sorbent can be used.
Protocol:
Conditioning/Equilibration: The sorbent is conditioned and equilibrated with a buffer at a pH where the carboxylic acid group of this compound is deprotonated (negatively charged), allowing it to bind to the positively charged sorbent.
Loading: The sample is loaded under the same pH conditions.
Washing: A solvent of the same pH is used to wash away neutral and basic impurities.
Elution: The analyte is eluted by changing the pH to neutralize the carboxylic acid group or by using a high ionic strength buffer to disrupt the ionic interaction.
The selection of the appropriate sorbent and elution solvents is critical for achieving selective extraction and high recovery of this compound. mdpi.com
Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)
To improve extraction efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds, advanced extraction technologies are increasingly being adopted.
Supercritical Fluid Extraction (SFE): SFE, particularly with supercritical CO₂, is a green technology that has proven effective for the extraction of nonpolar and moderately polar compounds like sesquiterpenes from plant matrices. nih.gov Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract. For more polar compounds like this compound, the polarity of the supercritical fluid can be modified by adding a co-solvent.
Typical Conditions for Sesquiterpenes:
Supercritical Fluid: Carbon dioxide (CO₂).
Co-solvent: Ethanol or methanol (e.g., 5-10%) to increase the solubility of more polar sesquiterpenoids.
Pressure: 100-350 bar.
Temperature: 40-60 °C. Studies on other Asteraceae species have shown that SFE fractions can be richer in sesquiterpenes compared to traditional steam distillation. nih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to the disruption of plant cells and enhanced extraction of target compounds. This technique offers significantly shorter extraction times and reduced solvent usage compared to conventional methods.
Key Parameters:
Solvent: A polar solvent that absorbs microwave energy, such as ethanol or water-ethanol mixtures, is typically used. For a "solvent-free" approach, the intrinsic water within the plant material can be targeted by the microwaves, causing it to vaporize and carry volatile compounds like terpenes with it. youtube.com
Microwave Power: Typically ranges from 200 to 800 W.
Extraction Time: Usually on the order of minutes (e.g., 5-30 minutes). mdpi.comnih.gov
Temperature: Controlled to prevent thermal degradation of the analyte. Optimization of MAE parameters, including solvent composition, time, and power, is crucial for maximizing the yield of sesquiterpenes. nih.gov
Considerations for Matrix Effects and Interference Mitigation
When developing quantitative analytical methods, particularly those involving mass spectrometry (LC-MS), the co-extraction of matrix components can lead to ion suppression or enhancement, collectively known as matrix effects. rsc.orgchromatographyonline.com These effects can compromise the accuracy and precision of the analysis.
Strategies to Mitigate Matrix Effects:
Effective Sample Cleanup: The use of selective extraction techniques like SPE can significantly reduce the amount of interfering matrix components.
Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation of this compound from co-eluting matrix components is crucial.
Sample Dilution: Diluting the extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of the analyte. mdpi.com
Use of Internal Standards: The most robust method for compensating for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar ionization effects.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.
A systematic evaluation of matrix effects is an essential part of method development for the quantitative analysis of this compound in complex biological samples. rsc.org
Chromatographic Separation Strategies for Isolation
Following initial extraction and cleanup, chromatographic techniques are employed to isolate and purify this compound from the complex mixture of co-extracted compounds.
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reversed-Phase, Normal-Phase, Ion-Exchange)
High-performance liquid chromatography (HPLC) is the cornerstone for the purification of sesquiterpene acids due to its high resolution and versatility.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the separation of moderately polar to nonpolar compounds.
Stationary Phase: Typically a C18 (ODS) or C8 column. For separating acidic compounds, phases that are stable at low pH are preferred.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is common. To ensure good peak shape for carboxylic acids, a modifier is often added to the mobile phase to suppress the ionization of the carboxyl group. Common modifiers include:
Formic acid (0.1%)
Acetic acid
Phosphoric acid (for UV detection, not MS-compatible)
Detection: UV detection is suitable, with the wavelength set according to the chromophore of this compound (typically in the range of 200-230 nm for sesquiterpenes without extended conjugation). nih.gov
The following table provides an example of a typical RP-HPLC setup for the analysis of sesquiterpene lactones, which are structurally related to this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic (e.g., 40% A, 60% B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 225 nm |
This is a representative method for related compounds and may require optimization for this compound. nih.gov
Normal-Phase HPLC (NP-HPLC): NP-HPLC separates compounds based on their polarity, using a polar stationary phase and a nonpolar mobile phase. It can be an alternative or a complementary technique to RP-HPLC.
Stationary Phase: Silica (B1680970) or cyanopropyl-bonded silica.
Mobile Phase: A mixture of nonpolar solvents like hexane with a more polar modifier such as isopropanol (B130326) or ethyl acetate.
Application: NP-HPLC can be particularly useful for separating isomers or compounds with minor differences in polar functional groups.
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and is highly suitable for the purification of acidic compounds like this compound. bio-rad.comharvardapparatus.com
Stationary Phase: Anion-exchange resins containing positively charged functional groups (e.g., quaternary ammonium (B1175870) groups for strong anion exchangers).
Mobile Phase: An aqueous buffer system is used. The separation is controlled by pH and ionic strength.
Principle: At a pH above its pKa, this compound will be negatively charged and will bind to the anion-exchange column. Elution is typically achieved by increasing the salt concentration of the mobile phase (using a salt gradient) or by decreasing the pH to neutralize the analyte. This technique can be very effective for separating acids from neutral and basic compounds in the extract.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, carboxylic acids like Fluorene-9-carboxylic acid are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. To overcome this, they must first be converted into more volatile and stable derivatives. This process, known as derivatization, is essential for their analysis by GC, often coupled with Mass Spectrometry (GC-MS) for definitive identification. colostate.edu
The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl group (-COOH) into a less polar, more volatile ester group. colostate.edu Methods include reaction with diazomethane (B1218177) to form methyl esters or with alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst. Another effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) esters.
Once derivatized, the sample can be injected into a GC system. The separation occurs in a capillary column, typically coated with a nonpolar or medium-polarity stationary phase. A temperature program is employed to ensure the separation of the derivative from other components in the mixture based on their boiling points and interactions with the stationary phase. The retention time (the time it takes for the compound to travel through the column) is a key parameter for identification.
| Derivative | Derivatization Reagent | Hypothetical Retention Time (min) | Column Type |
|---|---|---|---|
| Methyl Ester | Diazomethane | 15.2 | DB-5ms (30m x 0.25mm) |
| Ethyl Ester | Ethanol/H₂SO₄ | 16.5 | DB-5ms (30m x 0.25mm) |
| Trimethylsilyl (TMS) Ester | BSTFA | 18.1 | DB-5ms (30m x 0.25mm) |
Thin-Layer Chromatography (TLC) Techniques for Screening and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of chemical reactions, screen fractions from purification, and determine the optimal solvent system for column chromatography. umich.edu
For the analysis of Fluorene-9-carboxylic acid, the stationary phase is typically silica gel, a polar adsorbent, coated on a plate of glass, plastic, or aluminum. youtube.com Since the compound is fluorescent, silica gel plates impregnated with a fluorescent indicator (e.g., GF254) are particularly useful. When viewed under UV light (typically at 254 nm), compounds that absorb UV light will quench the plate's fluorescence and appear as dark spots. umich.edu
The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the plate via capillary action. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For a polar compound like a carboxylic acid, a moderately polar eluent is required. A common issue with acidic compounds on silica TLC is "tailing" or streaking. This can often be resolved by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent mixture, which helps to produce sharper, more defined spots. orgchemboulder.com The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the compound in a given solvent system.
| Compound | Mobile Phase (v/v) | Hypothetical Rƒ Value | Visualization |
|---|---|---|---|
| Fluorene-9-carboxylic acid | Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid | 0.40 | UV (254 nm) Quenching |
| Nonpolar Impurity (e.g., Fluorene) | Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid | 0.85 | UV (254 nm) Quenching |
| Polar Impurity | Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid | 0.10 | UV (254 nm) Quenching |
Size Exclusion Chromatography (SEC) for Preparative Isolation
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume or size in solution. cytivalifesciences.comcontractlaboratory.com While often associated with the purification of large biomolecules like proteins, it can also be a valuable technique for the preparative isolation of smaller organic molecules, particularly when separating them from components with a significant size difference, such as polymers or oligomers. cytivalifesciences.combiopharminternational.com
In preparative SEC, a column is packed with a porous stationary phase (gel). Molecules in the sample solution pass through the column. Larger molecules cannot enter the pores of the gel and thus travel a shorter path, eluting from the column first. b-ac.co.uk Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. b-ac.co.uk Unlike other chromatography methods, there are no chemical interactions between the analyte and the stationary phase. cytivalifesciences.com
For the preparative isolation of a compound like Fluorene-9-carboxylic acid (MW: 210.23 g/mol ) from a crude mixture, SEC could be used to remove high-molecular-weight colored impurities or low-molecular-weight contaminants. The choice of gel is critical; for organic solvents, cross-linked dextran (B179266) gels (like Sephadex LH-20) are often suitable. The sample is loaded onto the column and eluted isocratically (with a single, constant mobile phase), and fractions are collected.
| Component | Approx. Molecular Weight (g/mol) | Hypothetical Elution Volume (mL) | Separation Principle |
|---|---|---|---|
| Polymeric Impurity | >1000 | 45 (Void Volume) | Excluded from pores, elutes first |
| Fluorene-9-carboxylic acid | 210.23 | 75 | Partially included in pores |
| Small Molecule Contaminant | <100 | 110 (Total Volume) | Fully included in pores, elutes last |
Crystallization and Other Non-Chromatographic Purification Processes
Crystallization is the most fundamental and widely used non-chromatographic method for the purification of solid organic compounds. uct.ac.za The principle relies on the differences in solubility between the desired compound and its impurities in a chosen solvent. byjus.com An effective crystallization process can yield a product of very high purity.
The general procedure involves:
Solvent Selection : An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. Conversely, impurities should either be insoluble at high temperatures or remain soluble upon cooling. byjus.com For Fluorene-9-carboxylic acid, literature suggests that it can be effectively crystallized from aqueous ethanol (e.g., 50% ethanol). orgsyn.org
Dissolution : The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution. uct.ac.za
Filtration (optional) : If insoluble impurities are present, a hot filtration is performed to remove them.
Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the solution becomes supersaturated, and the pure compound begins to form crystals. Rapid cooling is generally avoided as it can trap impurities.
Isolation : The formed crystals are collected by vacuum filtration, separating them from the impurity-rich mother liquor.
Washing and Drying : The crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent. edubull.com
Another non-chromatographic technique is acid-base extraction. Since Fluorene-9-carboxylic acid possesses an acidic proton, it can be selectively extracted from a nonpolar organic solvent (e.g., diethyl ether) into an aqueous basic solution (e.g., sodium bicarbonate). The non-acidic impurities remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl), causing the purified carboxylic acid to precipitate out, after which it can be collected by filtration. orgsyn.org
Evaluation of Isolation Efficiency and Purity Assessment Methodologies
Following any purification procedure, it is crucial to assess the purity of the isolated compound and confirm its identity. A combination of analytical techniques is typically employed to provide a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds. For Fluorene-9-carboxylic acid, a reverse-phase HPLC (RP-HPLC) method is suitable. nih.gov The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a gradient of acetonitrile and water with a small percentage of formic acid). sielc.com Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The use of a fluorescence detector can offer higher sensitivity and selectivity compared to a standard UV detector. nih.gov
Melting Point Analysis: A pure crystalline solid exhibits a sharp and distinct melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range. byjus.com Comparing the experimentally determined melting point with the literature value (226-230°C for Fluorene-9-carboxylic acid) provides a good indication of purity. google.com
Spectroscopic Methods:
Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound. For Fluorene-9-carboxylic acid, the expected molecular ion peak would correspond to its molecular weight of 210.23 g/mol . sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. A pure sample will show clean signals corresponding to the expected structure, while the absence of extraneous peaks indicates high chemical purity. nih.gov
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For a carboxylic acid, characteristic peaks for the O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) would be expected.
| Method | Parameter | Result | Indication |
|---|---|---|---|
| RP-HPLC | Peak Area % | 99.5% | High purity |
| Melting Point | Observed Range | 227-228 °C | High purity (sharp range, matches literature) |
| Mass Spectrometry | [M-H]⁻ Ion | m/z 209.05 | Correct molecular weight confirmed |
| ¹H NMR | Signal Integration | Consistent with structure, no impurity peaks | High structural and chemical purity |
Chemical Synthesis and Derivatization Strategies for Flourensic Acid
Total Synthesis Approaches for Flourensic Acid and its Structural Analogs
The complete chemical synthesis of this compound and its structurally related compounds is a challenging endeavor that requires precise control over chemical reactions to build its complex architecture. Researchers have developed various strategies to achieve this, often involving multiple steps and sophisticated reaction sequences.
Multi-Step Synthetic Routes and Reaction Cascades
The construction of the this compound scaffold and its analogs often begins with readily available starting materials, which are then elaborated through a sequence of chemical transformations. savemyexams.comwiley.com These multi-step syntheses are designed to be efficient and to allow for the introduction of chemical diversity. savemyexams.com For instance, a common strategy involves the use of a key chemical reaction to assemble the core of the molecule, followed by several functional group manipulations to arrive at the final target. acs.orgnih.gov
One illustrative approach to synthesizing complex molecules is the use of a Horner-Wadsworth-Emmons (HWE) reaction, which can be employed to form carbon-carbon double bonds with high stereoselectivity. gla.ac.ukacs.org This reaction could be a key step in a synthetic route towards a this compound analog, starting from a protected amino acid derivative. gla.ac.ukacs.org Another powerful method is the Suzuki-Miyaura cross-coupling reaction, which is instrumental in connecting different aromatic or vinyl fragments, a common feature in many fluorescent molecules. nih.gov This reaction allows for the facile synthesis of derivatives with extended conjugation, which can significantly impact the fluorescence properties. nih.gov
Reaction cascades, where multiple chemical transformations occur in a single pot, represent a particularly elegant and efficient strategy in total synthesis. mdpi.com These cascades minimize the need for purification of intermediates, thereby saving time and resources. For example, a cascade reaction could be initiated by a Michael addition, followed by an intramolecular cyclization to rapidly construct a complex heterocyclic core characteristic of some fluorescent compounds. nih.govnih.gov
A generalized multi-step synthetic approach to a fluorescent amino acid analog is outlined below:
| Step | Description | Key Reactions |
| 1 | Protection of functional groups in the starting amino acid. | Amine and carboxylic acid protection (e.g., Boc, Fmoc, methyl ester). nih.gov |
| 2 | Introduction of a reactive handle for subsequent coupling. | Halogenation or conversion to a boronic ester. nih.gov |
| 3 | Core structure assembly via a cross-coupling reaction. | Suzuki-Miyaura or Sonogashira coupling to attach the fluorophore backbone. nih.govrsc.org |
| 4 | Functional group modification and elaboration. | Further chemical transformations to modify the periphery of the molecule. |
| 5 | Deprotection of the amino acid. | Removal of protecting groups to yield the final this compound analog. nih.gov |
Stereoselective and Enantioselective Synthesis for Chiral Control
Since this compound is an amino acid, it possesses a chiral center at the alpha-carbon. Controlling the stereochemistry at this center is paramount, as the biological activity of amino acids is highly dependent on their three-dimensional structure. nih.gov Stereoselective and enantioselective synthesis methods are therefore crucial for producing a single, desired stereoisomer of this compound. acs.orgresearchgate.netcapes.gov.bracs.orgnih.gov
One successful strategy for achieving enantioselectivity is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the starting material, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed, yielding the enantiomerically pure product. For example, a chiral oxazinone derivative can serve as a glycine (B1666218) enolate equivalent, allowing for the alkylation with a fluorogenic group in a highly stereocontrolled manner. researchgate.net Another approach utilizes a Ni(II) glycine Schiff base complex for the enantioselective alkylation to synthesize coumarin-based amino acids. acs.org
Asymmetric catalysis is another powerful tool for establishing chiral centers. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Rhodium-catalyzed enantioselective [2+2+2] cycloadditions, for instance, have been employed to synthesize complex, chiral helical structures with high fluorescence. researchgate.net Similarly, asymmetric Michael additions using a chiral amine as both a reactant and a stereocontroller have proven effective in the synthesis of fluorescent non-natural amino acids. nih.govnih.gov
The table below summarizes some approaches for stereoselective synthesis:
| Method | Description | Example Application | Reference |
| Chiral Auxiliary | A chiral molecule is temporarily attached to guide the stereochemical outcome of a reaction. | Synthesis of l-2-amino-3-(7-methoxy-4-coumaryl) propionic acid using an oxazinone derivative. | researchgate.net |
| Asymmetric Catalysis | A chiral catalyst is used to produce an enantiomerically enriched product. | Rhodium-catalyzed enantioselective synthesis of dispiroindeno[2,1-c]fluorenes. | researchgate.net |
| Substrate Control | The inherent stereochemistry of the starting material directs the formation of new stereocenters. | Stereoselective reduction of enone-derived α-amino acids. acs.org | acs.org |
Targeted Synthesis of Analogs and Probes
Once a reliable synthetic route to the core structure of this compound is established, the focus often shifts to the targeted synthesis of analogs and probes. These modified versions are designed to have improved properties or to serve specific functions, such as acting as sensors for biological events.
Structural Modification Strategies to Elucidate Structure-Activity Relationships
To understand how the chemical structure of this compound influences its fluorescent properties and biological activity, researchers systematically synthesize a series of analogs with specific structural modifications. acs.orgfrontiersin.orgnih.govacs.org This process, known as structure-activity relationship (SAR) studies, provides valuable insights for the design of new and improved fluorescent probes. acs.orgfrontiersin.orgnih.govacs.org
Modifications can be made to various parts of the molecule. For example, the number and position of hydroxyl groups on an aromatic ring can significantly impact the inhibitory activity of phenolic acids against protein aggregation. frontiersin.org In a study on sialic acid inhibitors, modifications at the C-5, C-8, and C-9 positions were explored to define the chemical space available for developing selective bacterial sialylation inhibitors. acs.org It was found that small modifications at the C-5 and C-9 positions were tolerated, while the C-8 position did not allow for modification. acs.org
The following table highlights key structural modifications and their impact on activity from a representative study:
| Compound/Modification | Target | Observed Effect | Reference |
| C-5 carbamate (B1207046) modified sialic acids | N-acylneuraminate cytidylyltransferase (CMAS) | Increased metabolic conversion and higher intracellular concentrations of the active CMP-sialic acid derivative. acs.org | acs.org |
| C-8 modified fluorinated sialic acid | Nontypeable Haemophilus influenzae (NTHi) sialylation | Modification not tolerated, leading to loss of inhibitory activity. acs.org | acs.org |
| C-9 modified fluorinated sialic acid | Nontypeable Haemophilus influenzae (NTHi) sialylation | Small modifications are tolerated. acs.org | acs.org |
Incorporation of Specific Fluorophores for Enhanced Luminescence
The core of this compound's utility lies in its fluorescence. To enhance its brightness (quantum yield) and tune its emission wavelength, various fluorophores can be incorporated into its structure. rsc.orgrsc.org The choice of fluorophore depends on the desired application, such as the need for a specific color for multiplex imaging or enhanced photostability for long-term tracking. nih.gov
Commonly used fluorophores include 7-nitrobenzo-2-oxa-1,3-diazole (NBD), which can be coupled to amino acids to create fluorescent analogs of lipids. nih.govnih.gov Another example is the development of unnatural amino acids bearing stilbene (B7821643) and meta-phenylenevinylene backbones, which exhibit a broad range of emission wavelengths from 400 to 800 nm. researchgate.net The synthesis of these analogs often involves coupling the fluorophore to a protected amino acid scaffold using standard organic reactions. rsc.org
The selection of a suitable fluorophore is guided by its photophysical properties:
| Fluorophore Type | Excitation (nm) | Emission (nm) | Key Features |
| 7-nitrobenzo-2-oxa-1,3-diazole (NBD) | ~460 | ~535 | Environment-sensitive fluorescence. |
| Coumarin derivatives | ~350-450 | ~400-550 | High quantum yields and sensitivity to solvent polarity. acs.org |
| BODIPY dyes | ~490-650 | ~500-700 | High photostability and sharp emission peaks. chemrxiv.org |
| Cyanine (B1664457) dyes | ~550-750 | ~570-800 | Bright fluorescence in the red to near-infrared region. wiley.com |
Bioconjugation Techniques for Molecular Probes
To be used as a molecular probe, this compound must often be attached to other biomolecules, such as proteins, nucleic acids, or lipids. nih.govthermofisher.comacs.org This process, known as bioconjugation, requires chemical reactions that are specific, efficient, and proceed under mild, biocompatible conditions. thermofisher.com
A common bioconjugation strategy involves the use of amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimidyl (NHS) ester or isothiocyanate group. These groups react with the primary amine groups found in lysine (B10760008) residues of proteins. Alternatively, thiol-reactive dyes containing a maleimide (B117702) group can be used to target cysteine residues. acs.org
For nucleic acid labeling, fluorescently modified phosphoramidites can be incorporated into oligonucleotides during solid-phase synthesis. nih.gov This allows for the precise placement of the fluorescent probe within a DNA or RNA sequence. rsc.orgbeilstein-journals.orgstanford.edu "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for bioconjugation due to its high efficiency and orthogonality to most biological functional groups. acs.org
The table below lists common bioconjugation reactions:
| Reactive Group on Probe | Target Functional Group on Biomolecule | Resulting Linkage |
| N-Hydroxysuccinimide (NHS) ester | Primary amine (e.g., Lysine) | Amide |
| Maleimide | Thiol (e.g., Cysteine) | Thioether |
| Azide (B81097) | Alkyne | Triazole (via Click Chemistry) |
| Aldehyde/Ketone | Hydrazine/Aminooxy | Hydrazone/Oxime |
Biocatalytic and Chemoenzymatic Synthesis Approaches
Biocatalytic and chemoenzymatic strategies offer significant advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com These methods are being actively explored for the production of fluorescent amino acids.
One prominent biocatalytic approach involves the use of enzymes to catalyze key bond-forming reactions. valpo.edu For the synthesis of the unnatural fluorescent amino acid 3-[7-nitro-2,1,3-benzoxadiazol-4-yl]-L-alanine, researchers are investigating the use of glutathione (B108866) S-transferase from the cyanobacterium T. elongatus. valpo.eduvalpo.edu This enzyme is employed to catalyze the crucial nucleophilic aromatic substitution reaction that forms the core of the fluorescent amino acid. valpo.edu The goal of this research is to develop a more time- and cost-efficient synthetic route compared to purely organic methods. valpo.edu
Chemoenzymatic synthesis combines chemical steps with enzymatic reactions to create complex molecules. This strategy is employed to produce a variety of fluorescent compounds. For instance, a simple chemoenzymatic method has been developed for synthesizing colored and fluorescent poly(ε-caprolactone) esters. researchgate.net This process involves an initial chemical reaction of a primary amine with ε-caprolactone, followed by an enzymatic ring-opening polymerization catalyzed by Novozym 435. researchgate.net Similarly, fluorescently-modified D-amino acids (FDAAs) can be synthesized and incorporated into peptidoglycan to study bacterial cell wall biosynthesis. nih.gov These methods often involve the chemical synthesis of a core molecule which is then enzymatically modified or incorporated into a larger structure. ebi.ac.uk For example, chemically synthesized azide or alkyne derivatives of lactosides can be sialylated using bacterial sialyltransferases to create conjugatable oligosialic acids. ebi.ac.uk
The versatility of enzymes is further highlighted by the use of tryptophan synthase (TrpB) for the production of diverse non-canonical amino acids. researchgate.net By engineering the TrpB enzyme, its substrate scope has been expanded to allow for the synthesis of various specialized amino acids. researchgate.net
Table 1: Enzymes in the Synthesis of Fluorescent Compounds
| Enzyme | Application | Compound Class | Reference |
|---|---|---|---|
| Glutathione S-transferase | Catalyzes key nucleophilic aromatic substitution | Fluorescent Amino Acids | valpo.eduvalpo.edu |
| Novozym 435 (Lipase) | Catalyzes ring-opening polymerization | Fluorescent Polyesters | researchgate.net |
| Tryptophan Synthase (TrpB) | Catalyzes β-substitution reactions | Non-canonical Amino Acids | researchgate.net |
Reaction Kinetics and Mechanistic Studies of Synthetic Pathways
Understanding the reaction kinetics and mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and improving yields.
In the pursuit of an efficient synthesis for 3-[7-nitro-2,1,3-benzoxadiazol-4-yl]-L-alanine, both the traditional organic route and the biocatalytic pathway are subjected to kinetic analysis. valpo.edu For the organic synthesis, the kinetics of the key coupling reaction are monitored using 1H-NMR and Liquid Chromatography-Mass Spectrometry (LC-MS). valpo.edu This analysis helps in identifying the optimal solvent, temperature, and other reaction conditions. valpo.edu For the biocatalytic route, enzyme kinetics are monitored using LC-MS to evaluate the efficiency of the glutathione S-transferase-catalyzed reaction. valpo.edu
Mechanistic studies of ncAA incorporation into proteins are being conducted using a combination of biochemical and single-molecule fluorescence assays. nih.gov These studies provide insights into the molecular basis of how efficiently the cellular machinery incorporates these unnatural amino acids, which can guide the engineering of the protein synthesis machinery for better performance. nih.gov
The formation of fluorescent amino acids can also occur through reactions with other biological molecules. For example, dityrosine, a fluorescent amino acid, is formed from tyrosine in the presence of lipid hydroperoxides through a radical reaction mechanism. nih.gov The rate of its formation is dependent on the concentrations of both tyrosine and the lipid hydroperoxides. nih.gov
In the development of new fluorescent amino acids, such as those with tetrazine ether functionalities, reaction kinetics are a key consideration. ub.edu The rates of the inverse Electron-Demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal reaction, are measured to determine the suitability of these amino acids for in vivo applications. ub.edu These kinetic studies, often performed under pseudo-first-order conditions, help in understanding how different substituents on the tetrazine ring affect reactivity. ub.edu
Table 2: Analytical Methods in Kinetic and Mechanistic Studies
| Analytical Method | Application | Studied Compound/Process | Reference |
|---|---|---|---|
| 1H-NMR | Monitoring reaction kinetics | 3-[7-nitro-2,1,3-benzoxadiazol-4-yl]-L-alanine synthesis | valpo.edu |
| LC-MS | Monitoring enzyme kinetics | 3-[7-nitro-2,1,3-benzoxadiazol-4-yl]-L-alanine synthesis | valpo.edu |
| Single-molecule fluorescence | Mechanistic studies of ncAA incorporation | Non-canonical amino acid mutagenesis | nih.gov |
Structural Elucidation and Conformational Analysis of Flourensic Acid
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing how a crystal diffracts a beam of X-rays, scientists can generate a detailed electron density map and build an atomic-level model of the molecule. wikipedia.orgamericanpharmaceuticalreview.com
Computational Chemistry for Conformational Analysis and Electronic Structure Prediction
Computational chemistry uses theoretical models and computer simulations to predict and interpret molecular structures and properties, offering insights that complement experimental data. mdpi.com
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. researchgate.netscientific.net DFT calculations can accurately predict a wide range of properties, including molecular geometry and spectroscopic data. rsc.orgresearchgate.net For flourensic acid, DFT can be used to calculate theoretical IR, Raman, and UV-Vis spectra. scientific.net Comparing these calculated spectra with experimental results helps to assign the observed spectral bands to specific molecular vibrations or electronic transitions, leading to a more confident and detailed structural interpretation. researchgate.net
While X-ray crystallography provides a static picture of a molecule in a crystal, molecules in solution are dynamic and can adopt a range of different shapes or conformations. acs.org Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a dynamic view of the molecule's behavior. acs.orgmdpi.com By running MD simulations, researchers can explore the conformational landscape of this compound, identifying its most stable conformations in solution and the energy barriers for converting between them. biorxiv.org This information is vital for understanding how the molecule's shape influences its function and interactions with other molecules. acs.org
Biosynthesis and Metabolic Pathways of Flourensic Acid
Elucidation of Biosynthetic Precursors and Intermediates
There is currently no information available on the biosynthetic precursors and intermediates involved in the formation of Flourensic acid.
Enzymology of the Biosynthetic Pathway
No enzymes have been identified or characterized in relation to the biosynthesis of this compound.
As no enzymes have been identified, there is no data on enzyme kinetics or proposed reaction mechanisms for the biosynthesis of this compound.
Genetic and Transcriptional Regulation of this compound Biosynthesis
There has been no gene expression analysis or identification of regulatory elements associated with the biosynthesis of this compound.
No metabolic engineering strategies have been developed for a compound whose biosynthetic pathway has not been elucidated.
Table 1: Putative Precursor Classes for Hypothetical this compound Biosynthesis
Since no data exists for this compound, this table presents hypothetical precursor classes based on common secondary metabolite pathways found in plants. This is purely speculative and not based on experimental evidence for this compound.
| Precursor Class | Potential Contribution to a Hypothetical "this compound" Structure |
| Phenylpropanoids | Could form a core aromatic ring structure. |
| Terpenoids | Could contribute to an isoprenoid-derived side chain or ring system. |
| Fatty Acids/Polyketides | Could serve as the backbone for a complex organic acid structure. |
Table 2: Hypothetical Enzyme Families Potentially Involved in this compound Biosynthesis
This table lists general enzyme families that are frequently involved in the biosynthesis of plant secondary metabolites. Their involvement in this compound biosynthesis is speculative.
| Enzyme Family | Potential Role in a Hypothetical Pathway |
| P450 Monooxygenases | Hydroxylation, oxidation, and rearrangement reactions. |
| Acyltransferases | Transfer of acyl groups to modify a core structure. |
| Methyltransferases | Addition of methyl groups, altering solubility and bioactivity. |
| Glycosyltransferases | Attachment of sugar moieties, affecting stability and localization. |
| Synthases/Cyclases | Formation of the core carbon skeleton. |
The study of the biosynthesis of this compound is a field that is yet to be established. The absence of this compound in the current scientific literature means that all aspects of its formation, from precursor molecules to enzymatic catalysis and genetic regulation, are unknown. Future discovery and characterization of "this compound" would be the necessary first step before any investigation into its biosynthetic origins could commence. Such research would be essential to unlock any potential biotechnological applications of this currently undocumented natural product.
No Information Available on the Catabolic Pathways and Biotransformation of this compound
Following a comprehensive search of scientific literature, no specific information was found regarding the catabolic pathways or biotransformation mechanisms of this compound. While the compound has been identified as a sesquiterpene of the eremophilane type, isolated from the plant Flourensia cernua, research detailing its metabolic breakdown in any organism appears to be unavailable in the public domain.
This compound is a known natural product, with its chemical structure and synthesis being the subject of chemical studies. It is one of several bioactive compounds found in Flourensia cernua, a plant native to arid regions of North America.
Similarly, while the broader class of eremophilane sesquiterpenoids has been studied, the available research predominantly focuses on their biosynthesis, isolation, and various biological activities, rather than their catabolism.
Due to the absence of specific data on the enzymatic degradation, metabolic intermediates, or final breakdown products of this compound, it is not possible to provide a scientifically accurate account of its catabolic pathways or biotransformation mechanisms as requested. Further research would be required to elucidate how this compound is metabolized by microorganisms or other biological systems.
Biological Activities and Molecular Mechanisms of Flourensic Acid Non Human Focus
Interaction with Specific Biomolecules and Cellular Components in Model Systems
Protein Binding and Receptor Interactions
The interaction of fluorescent molecules like flourensic acid with proteins is a cornerstone of many biological assays. The binding of a ligand to a receptor can be quantified to understand the affinity and specificity of the interaction. For instance, in studies involving G protein-coupled receptors (GPCRs), fluorescently labeled ligands are instrumental. nih.gov The binding of these ligands can be monitored through changes in fluorescence, providing data on ligand-receptor and receptor-receptor interactions. nih.gov
Models of ligand-receptor interactions, such as those for the free fatty acid receptor 4 (FFA4), have been developed using a combination of molecular modeling, receptor mutagenesis, and ligand structure-activity relationships. nih.gov These models help predict which amino acid residues are critical for binding. nih.gov For example, a single arginine residue has been identified as crucial for the interaction between FFA4 and the carboxylate group of its ligands. nih.gov
Fluorescence resonance energy transfer (FRET) is a powerful technique to measure distances between a fluorophore on a ligand and another on a receptor, helping to define the geometry of the ligand-receptor complex. nih.gov The binding of fluorescent ligands can also be used to study receptor localization and internalization within cells. nih.gov
It's important to note that the interaction between a fluorescent ligand and its receptor can be complex. Studies with the α-factor receptor in yeast have shown that the interactions with fluorescently labeled antagonists differ significantly from those with agonists. nih.gov
The following table summarizes key aspects of protein binding and receptor interactions involving fluorescent ligands in model systems.
| Interaction Aspect | Description | Relevance to this compound Analogs |
| Binding Affinity | Quantifies the strength of the interaction between a ligand and its receptor. | Essential for determining the specificity and potential biological targets of this compound. |
| Receptor Mutagenesis | Identifies specific amino acid residues in a receptor that are critical for ligand binding. | Can elucidate the precise binding site of this compound on its target proteins. |
| FRET Analysis | Measures distances between fluorescent labels to determine the geometry of ligand-receptor complexes. | Could be used to map the orientation of this compound within its binding pocket. |
| Ligand-Induced Receptor Trafficking | Monitors the movement and internalization of receptors upon ligand binding. | Can reveal the cellular consequences of this compound binding to its receptor. |
Nucleic Acid Interactions and Modulation
This compound, as a fluorescent compound, belongs to a class of molecules whose interactions with nucleic acids are of significant interest in molecular biology and biotechnology. The binding of fluorescent probes to DNA and RNA can lead to changes in their photophysical properties, which can be harnessed for sensing and reporting on nucleic acid structure and function. nih.govfrontiersin.org
The interaction of fluorescent molecules with nucleic acids can occur through various modes, including intercalation between base pairs, binding to the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. These interactions can modulate the structure of the nucleic acid. For instance, the binding of certain proteins can induce structural changes in DNA that can be detected by fluorescent probes. oup.com
Fluorescence-based assays are widely used to study protein-nucleic acid interactions. nih.govbmglabtech.com These methods often rely on labeling one of the components, either the protein or the nucleic acid, with a fluorophore. For example, a fluorescent amino acid can be genetically incorporated into a DNA-binding protein to study its interaction with DNA via FRET. nih.gov Alternatively, a nucleic acid can be labeled with a fluorescent dye to monitor changes in fluorescence upon protein binding. nih.govbmglabtech.com
The fluorescence of many organic fluorophores is quenched upon stacking with nucleobases, a phenomenon that can be used to design conformation-sensitive probes. frontiersin.org Conversely, protein-induced fluorescence enhancement (PIFE) can occur when a protein binds near a cyanine (B1664457) dye attached to DNA, leading to an increase in fluorescence intensity. frontiersin.orgbmglabtech.com
The following table summarizes different aspects of nucleic acid interactions with fluorescent molecules.
| Interaction Type | Description | Potential Application with this compound |
| Intercalation | Insertion of a molecule between the base pairs of a nucleic acid. | Could be used to probe the local environment of DNA or RNA. |
| Groove Binding | Binding of a molecule to the minor or major groove of a double-stranded nucleic acid. | Can be designed for sequence-specific recognition. |
| FRET-based Assays | Use of energy transfer between two fluorophores to measure distances and monitor binding events. | To study the dynamics of protein-nucleic acid complexes. |
| Fluorescence Quenching/Enhancement | Changes in fluorescence intensity upon binding to a nucleic acid or protein-nucleic acid complex. | As a reporter for binding events and conformational changes. |
Membrane and Lipid Bilayer Perturbations
Fluorescent molecules, including those with structures analogous to fatty acids, can interact with and perturb lipid bilayers. researchgate.netmdpi.com These interactions are crucial for understanding how such molecules distribute within cellular membranes and their potential effects on membrane properties. thermofisher.com The location of a fluorophore within a membrane can make it sensitive to properties like lipid fluidity, the formation of lateral domains, and structural changes induced by proteins or other molecules. thermofisher.com
The interaction of water-soluble dyes with lipid bilayers can be quantified, and it has been shown that some dyes associate strongly with membranes. researchgate.netplos.org This association can alter the interaction of a labeled target molecule with the membrane and can also lead to false signals if free dye is present. researchgate.netplos.org
Molecular dynamics simulations have been used to study the behavior of fluorescent fatty acid analogs, such as cis- and trans-parinaric acids, in lipid bilayers. mdpi.com These studies provide insights into the location, orientation, and interactions of the probes with surrounding lipids and solvent molecules. mdpi.com For example, the more linear trans-parinaric acid packs more tightly with lipids, especially in the more ordered gel phase of the membrane. mdpi.com
The perturbation of lipid bilayers by various molecules can be investigated using techniques like steady-state fluorescence polarization. nih.gov Studies with DDT have shown that it can fluidize lipid bilayers, with the effect starting at the center of the bilayer and moving towards the surface as the concentration increases. nih.gov Similarly, peptides derived from viral proteins can insert into and perturb the organization of lipid bilayers. acs.org
The table below outlines key parameters related to the interaction of fluorescent probes with lipid membranes.
| Parameter | Description | Significance for this compound |
| Membrane Interaction Factor (MIF) | A quantitative measure of the interaction of a water-soluble dye with a model lipid bilayer. researchgate.net | To predict the extent to which this compound might associate with cellular membranes. |
| Partition Coefficient | Describes the distribution of a molecule between the lipid and aqueous phases. | Indicates the preference of this compound for the membrane environment. |
| Fluorescence Anisotropy | Provides information about the rotational mobility of a fluorophore in the membrane. | Can be used to probe the microviscosity of the lipid bilayer in the vicinity of this compound. |
| Lipid Packing | The density and arrangement of lipid molecules around a probe. | Influences the stability and function of the membrane and can be affected by this compound. |
Enzymatic Modulation and Inhibition Profiles
This compound and its derivatives, as organic acids, have the potential to modulate the activity of various enzymes. The inhibition of enzymes is a key mechanism for the therapeutic action of many drugs. nih.gov Fluorescence-based assays are highly sensitive and widely used for measuring enzyme activity and for high-throughput screening of potential inhibitors. nih.govmdpi.com
These assays often utilize substrates that become fluorescent upon enzymatic cleavage. nih.govmdpi.com The change in fluorescence provides a direct measure of the enzyme's catalytic rate. This approach allows for the determination of kinetic parameters and the inhibitory potency of compounds. nih.gov
For example, the inhibition of endocannabinoid hydrolytic enzymes like fatty acid amide hydrolase (FAAH) can be monitored using fluorometric assays. nih.govmdpi.com The inhibition of these enzymes can potentiate the biological effects of their endogenous substrates. mdpi.com
The interaction of phenolic acids, which share structural similarities with certain fluorescent compounds, with enzymes has been studied. For instance, p-coumaric acid has been shown to have a binding affinity for certain enzymes, leading to the stabilization of the enzyme-inhibitor complex and a decrease in catalytic activity. researchgate.net Similarly, chlorogenic acid is known to inhibit carbohydrate-hydrolyzing enzymes. researchgate.net
The table below summarizes key aspects of enzyme modulation by small molecules.
| Modulation Type | Description | Relevance to this compound |
| Competitive Inhibition | An inhibitor competes with the substrate for binding to the enzyme's active site. | This compound could potentially act as a competitive inhibitor for enzymes that process similar substrates. |
| Non-competitive Inhibition | An inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity. | This mechanism could be a possibility for this compound, affecting enzyme function without directly blocking substrate binding. |
| Allosteric Modulation | Binding of a molecule to an allosteric site on an enzyme can either enhance or inhibit its activity. | This compound could act as an allosteric modulator, fine-tuning the activity of specific enzymes. |
| Covalent Modification | An inhibitor forms a covalent bond with the enzyme, often leading to irreversible inhibition. | While less common for simple organic acids, this is a potential mechanism for more reactive derivatives. |
Cellular and Subcellular Effects in Non-Human Organisms (e.g., bacteria, fungi, protozoa, insects, model invertebrates)
Effects on Microbial Growth and Biofilm Formation
Organic acids are known to inhibit the growth of various microorganisms, including bacteria and fungi. nih.govmdpi.com The antimicrobial activity of weak organic acids is often attributed to the undissociated form of the acid, which can diffuse across the cell membrane and dissociate in the more alkaline cytoplasm, leading to intracellular acidification and anion accumulation. nih.govresearchgate.net This can disrupt cellular processes and inhibit growth.
Some organic acids have been shown to have broad-spectrum antibacterial activity. nih.gov For example, chlorogenic acid is effective against several bacterial species. nih.gov The antibacterial mechanism can involve the disruption of the bacterial cell membrane, leading to increased permeability and cell death. nih.gov
Biofilm formation is a critical aspect of microbial life, providing protection against environmental stresses. frontiersin.org Some compounds can inhibit biofilm formation or disrupt existing biofilms. For instance, shikimic acid has been shown to inhibit biofilm formation in Streptococcus agalactiae. openbiotechnologyjournal.com The presence of certain host proteins, such as albumin and fibrinogen, can influence biofilm formation in some bacteria. frontiersin.org
The fatty acid composition of bacterial membranes can change during the transition to a biofilm lifestyle, often showing an increase in saturated fatty acids. frontiersin.org This adaptation can affect membrane fluidity and tolerance to antimicrobial compounds.
The following table summarizes the effects of organic acids on microbial growth and biofilm formation.
| Effect | Mechanism | Example Organisms |
| Growth Inhibition | Intracellular acidification, disruption of membrane potential, inhibition of metabolic enzymes. | Saccharomyces cerevisiae, Escherichia coli, Staphylococcus aureus. nih.govmdpi.com |
| Membrane Disruption | Increased permeability of the cell membrane, leading to leakage of cellular contents. | Yersinia enterocolitica. nih.gov |
| Inhibition of Biofilm Formation | Interference with initial attachment, quorum sensing, or production of extracellular matrix components. | Streptococcus agalactiae. openbiotechnologyjournal.com |
| Disruption of Existing Biofilms | Degradation of the biofilm matrix or killing of the embedded cells. | Streptococcus agalactiae. openbiotechnologyjournal.com |
Modulation of Intracellular Signaling Pathways
Currently, there is a notable absence of published research specifically detailing the effects of this compound on intracellular signaling pathways. While related compounds from the Flourensia genus, such as dehydrothis compound, have been shown to interact with key signaling molecules like calmodulin and inhibit calmodulin-dependent enzymes, similar studies on this compound itself have not been reported. The potential for this compound to modulate signaling cascades remains an open and intriguing area for future investigation.
Impact on Gene Expression and Proteomic Profiles
Detailed studies on the impact of this compound on global gene expression or proteomic profiles in any biological system are not currently available in the scientific literature. Consequently, there is no data to construct a table of modulated genes or proteins. Such research would be invaluable in elucidating the compound's mechanism of action and identifying its cellular targets.
Role in Peptidoglycan Synthesis and Cell Wall Integrity
There is no scientific evidence to suggest that this compound, as a sesquiterpenoid, plays a role in peptidoglycan synthesis or affects cell wall integrity in bacteria. This area of research appears to be unexplored.
Influence on Lipid Biosynthesis and Metabolism
The influence of this compound on lipid biosynthesis and metabolism is another area where specific research is lacking. While the general biological activities of extracts from Flourensia cernua have been noted, the direct effects of isolated this compound on lipid-related pathways have not been characterized.
In Vivo Mechanistic Investigations in Preclinical Animal Models
Comprehensive in vivo studies of this compound in preclinical animal models such as rodents, zebrafish, or C. elegans are not documented in the available scientific literature. The toxic components of Flourensia cernua have been localized to a petrol-soluble fraction, which would contain this compound, but specific mechanistic studies on the isolated compound are absent. vt.edu
Target Engagement Studies and Biomarker Identification
Without established in vivo models or identified biological activities, there have been no target engagement studies or efforts to identify biomarkers associated with this compound exposure.
Pharmacodynamic Assessments and Pathway Elucidation
Pharmacodynamic assessments, which would describe the biochemical and physiological effects of this compound on a living organism, have not been published. As a result, the elucidation of any metabolic or signaling pathways directly affected by this compound in vivo remains to be determined.
Analytical Techniques and Methodological Advancements for Flourensic Acid Research
Quantitative Analysis Methodologies
Methodologies for the precise quantification of Flourensic acid are not well-documented in the available literature.
Spectrophotometric and Fluorometric Assays for Concentration Determination
There are no specific spectrophotometric or fluorometric assays detailed in the scientific literature for the concentration determination of this compound. The development of such assays would require knowledge of the compound's chromophoric and fluorophoric properties, which are not described in the accessible research.
Chromatographic Quantification (HPLC-UV/FLD, GC-FID, LC-MS/MS)
While High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of natural products, their application to this compound has not been specifically reported. Method development would be necessary to establish parameters such as retention time, optimal mobile and stationary phases, and mass fragmentation patterns for reliable quantification.
Electrochemical Detection Methods
No information is available regarding the use of electrochemical methods for the detection or quantification of this compound. The suitability of this technique would depend on the presence of electroactive functional groups within the molecule, which has not been explored.
Qualitative Identification and Profiling Techniques in Complex Samples
Techniques for identifying and profiling this compound in complex matrices are not specifically described.
Hyphenated Spectroscopic and Chromatographic Techniques (e.g., GC-IR, LC-NMR)
The use of hyphenated techniques such as Gas Chromatography-Infrared Spectroscopy (GC-IR) or Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for the structural elucidation and identification of this compound in complex samples has not been documented. While these techniques are invaluable for natural product chemistry, their application to this specific compound is not present in the available literature.
Forensic Applications in Trace Analysis and Material Characterization
There are no known forensic applications of this compound for trace analysis or material characterization. The compound is not listed as a controlled substance or a substance of forensic interest.
Microscopic and Chemical Imaging Techniques (e.g., FTIR micro-spectroscopy)
No information available on the use of microscopic or chemical imaging techniques for a compound named this compound.
Sample Preparation and Matrix Effects in Complex Biological and Environmental Samples
No literature exists detailing sample preparation protocols or the study of matrix effects for this compound in any biological or environmental matrix.
Development of Novel Analytical Probes and Reagents Based on this compound
There is no evidence of this compound being used as a basis for developing new analytical probes or reagents.
Design and Application of Fluorescent Labeling Strategies
No research is available on fluorescent labeling strategies designed or applied using this compound.
Synthesis and Utilization of Isotope-Labeled Standards
No information exists regarding the synthesis or use of isotope-labeled standards for this compound.
Ecological and Environmental Roles of Flourensic Acid
Occurrence and Distribution in Natural Systems
Microbial Production and Secretion in various Ecosystems
Current scientific literature does not indicate that dehydroflourensic acid or related compounds from the Flourensia genus are produced by microorganisms. These substances are consistently identified as plant secondary metabolites, synthesized and secreted by various species within the Flourensia genus nih.govuadec.mx. While some microorganisms are known to produce a vast array of organic acids and other secondary metabolites that play significant roles in their environment mdpi.comfrontiersin.org, the biosynthetic pathways for dehydrothis compound appear to be confined to the plant kingdom. The interaction between these plant-derived compounds and microbial communities is primarily one of impact rather than production researchgate.netmdpi.com.
Presence and Function in Plant Metabolism
Dehydrothis compound is a notable phytotoxic compound isolated from the aerial parts of Flourensia cernua, a shrub native to the Chihuahuan Desert uadec.mxresearchgate.netresearchgate.net. Plants in the Flourensia genus are well-adapted to arid and semi-arid regions, and their success is partly attributed to a complex chemical defense system nih.govmdpi.com. These plants produce a resinous layer on their leaves containing a mixture of bioactive compounds, including sesquiterpenes, flavonoids, and various organic acids nih.govuadec.mx.
One of the primary functions of these compounds, including dehydrothis compound and another significant phytotoxin, (-)-hamanasic acid A, is allelopathy—the chemical inhibition of one plant by another nih.govconicet.gov.arresearchgate.net. These allelochemicals are released into the environment and can inhibit the germination and growth of neighboring plants, thus reducing competition for resources nih.govnih.govresearchgate.net. Studies have shown that aqueous extracts of F. campestris, containing (-)-hamanasic acid A, strongly inhibit the germination and growth of other plant species nih.gov. Similarly, dehydrothis compound has demonstrated significant inhibition of radicle growth in various plant species researchgate.net. The concentration of these compounds can be substantial; for instance, (-)-hamanasic acid A can constitute up to 1.6% of the leaf dry weight in F. campestris nih.gov.
These chemical defenses also play a crucial role in protecting the plant from herbivores and pathogens. The bitter taste and toxicity of compounds within Flourensia species deter feeding by livestock and other animals wikipedia.orgnih.gov. Furthermore, extracts from F. cernua have demonstrated significant antifungal, antibacterial, antialgal, and antitermite properties, highlighting their broad-spectrum defensive functions in the plant's ecosystem nih.govmdpi.comresearchgate.netnih.gov.
Table 1: Key Bioactive Compounds from Flourensia Species and their Primary Functions
| Compound Name | Plant Source (Flourensia sp.) | Primary Ecological Function(s) |
|---|---|---|
| Dehydrothis compound | F. cernua | Phytotoxic (Allelopathy) researchgate.net |
| (-)-Hamanasic acid A | F. campestris, F. oolepis | Phytotoxic (Allelopathy), Herbicidal nih.govconicet.gov.ar |
| Flourensadiol | F. cernua | Phytotoxic researchgate.net |
| Ermanin | F. cernua | Flavonoid with potential ecological roles |
Detection and Role in Animal Biota
The primary role of dehydrothis compound and other Flourensia compounds in relation to animals is defensive. These chemicals act as antifeedants, reducing the palatability of the plant to herbivores nih.govwikipedia.org. The bitter and "peppery" taste of F. cernua is a direct result of its chemical composition, which causes livestock to naturally avoid consuming it wikipedia.org. While the leaves can be consumed in moderation, a diet consisting solely of this plant can be fatal to sheep, goats, and cattle due to the toxicity of its flowers and fruits wikipedia.org.
Research has confirmed the deterrent effect of these compounds. In controlled studies, extracts from F. cernua significantly reduced the consumption of alfalfa pellets by sheep, demonstrating the potent antifeedant properties of its chemical constituents nih.gov.
Inter-species Chemical Communication and Signaling
The compounds produced by Flourensia species are classic examples of allelochemicals, which mediate inter-species interactions researchgate.netmdpi.com. The release of dehydrothis compound and (-)-hamanasic acid A into the soil and surrounding environment serves as a chemical signal to other plants, inhibiting their growth and ensuring the dominance of the Flourensia plant nih.govnih.govresearchgate.net. This form of chemical "warfare" is a critical component of the plant's strategy for survival and resource acquisition in competitive desert environments.
These compounds also mediate interactions between the plant and other trophic levels. The antifeedant properties are a clear signal to herbivores that the plant is unpalatable and potentially toxic wikipedia.orgnih.gov. Similarly, the antifungal and antibacterial activities of Flourensia extracts indicate a chemical defense system that communicates a hostile environment to pathogenic microorganisms nih.govmdpi.com. For example, extracts from F. cernua have been shown to be effective against the bacterium Mycobacterium tuberculosis and various fungal species mdpi.comnih.gov. This broad-spectrum antimicrobial activity suggests that the plant actively manages its immediate microbial environment through the release of these chemical agents.
Environmental Fate, Transport, and Degradation Pathways
Information regarding the specific environmental fate, transport, and degradation of dehydrothis compound is limited. However, general principles of allelochemical behavior in the environment can provide some insights.
Transport: The primary mechanism for the release of these water-soluble compounds into the environment is through leaching from plant tissues by rainfall nih.govresearchgate.net. Studies on (-)-hamanasic acid A have shown that a significant amount can be found in aqueous extracts, suggesting that leaching is a key route for its environmental release nih.gov. Once in the soil, the transport of these organic acids will be governed by factors such as soil type, pH, organic matter content, and water flow nih.govmdpi.com.
Degradation: Bioactive compounds from Flourensia cernua have been reported to be biodegradable and have a low environmental impact uadec.mx. The degradation of such complex organic acids in the environment can occur through both biotic (microbial degradation) and abiotic (e.g., photodegradation, oxidation) processes. While specific degradation pathways for dehydrothis compound have not been detailed, studies on other resin acids, like dehydroabietic acid, show that they can be degraded by hydroxyl radicals in the atmosphere, with lifetimes of a few days rsc.org. In the soil, microbial communities are the primary drivers of the breakdown of plant-derived organic compounds plantprotection.pl. It is plausible that soil microbes can utilize these carbon-rich molecules as an energy source, though the complexity of the aromatic structure may limit the number of microbial species capable of this degradation researchgate.net.
Ecological Impact on Microbial Communities and Ecosystem Dynamics
By inhibiting the growth of certain bacteria and fungi, these allelochemicals can create a unique microbial environment around the plant's roots (the rhizosphere). This can have several consequences:
Suppression of Pathogens: The plant can protect itself from soil-borne diseases by inhibiting the growth of pathogenic microbes mdpi.comacademicjournals.org.
Alteration of Nutrient Cycling: Soil microbes are essential for nutrient cycling. By altering the microbial community, Flourensia compounds could indirectly affect the availability of nutrients in the soil.
Selection for Tolerant Microbes: The constant presence of these antimicrobial compounds may lead to the selection of a specialized microbial community that is tolerant or even capable of degrading these substances nih.govbiorxiv.orgnih.gov.
Studies on other allelopathic plants have shown that their chemical exudates can significantly alter soil microbial community structure and function mdpi.complantprotection.pl. While direct studies on the impact of purified dehydrothis compound on soil microbial diversity are lacking, the known antimicrobial effects of crude extracts from Flourensia strongly support the hypothesis that these compounds play a crucial role in structuring the below-ground ecosystem uadec.mxresearchgate.netmdpi.com. This chemical manipulation of the soil environment is a key component of the plant's ecological success, particularly in its role as an invasive or dominant species in certain grasslands wikipedia.org.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Dehydrothis compound |
| (-)-Hamanasic acid A |
| Flourensadiol |
| Ermanin |
| Methyl orsellinate |
| Dehydroabietic acid |
| Acetic acid |
| Propionic acid |
| Butyric acid |
| Lactic acid |
| Formic acid |
| Sorbic acid |
| Citric acid |
| Benzoic acid |
| Salicylic acid |
| Caffeic acid |
| Cinnamic acid |
| Abscisic acid (ABA) |
| Luteolin 7-O-rutinoside |
Future Research Directions and Prospects
Emerging Methodologies in Flourensic Acid Synthesis and Analysis
The synthesis of (±)-flourensic acid has been successfully achieved, starting from readily available bicyclic structures. rsc.org One established method involved an eight-step conversion from eremophilone, which also served to corroborate the proposed structure and configuration of this compound. rsc.org
In the broader context of analyzing acidic compounds in forensic and clinical settings, various advanced techniques are being employed, which could be adapted for this compound analysis. For instance, high-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of various acids. One method involves the derivatization of α-keto acids with o-phenylenediamine (B120857) to produce fluorescent quinoxalines, which can then be detected with high sensitivity. nih.gov Another approach in forensic analysis involves using a dual-enzyme cascade assay to determine amino acid levels in fingerprints, a technique that relies on the extraction of these acids using heat and hydrochloric acid. theanalyticalscientist.com Furthermore, fatty acid analysis in forensic chemistry often utilizes gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for separation and identification. numberanalytics.com These established analytical methods for other acidic compounds provide a strong foundation for developing specific and sensitive techniques for this compound analysis.
A patent for preparing fluoroacetic acid for forensic use outlines a method involving the creation of crude sodium fluoroacetate (B1212596) followed by treatment with hydrochloric acid. google.com While chemically distinct, the principles of synthesis and purification from this method could potentially inform novel synthetic routes for this compound and its derivatives.
Potential for Biomarker Discovery in Biological Systems
The discovery of reliable biomarkers is a significant goal in medical and forensic science. mdpi.comresearchgate.net Metabolomic strategies are increasingly being used for biomarker research, analyzing endogenous substances like amino acids, fatty acids, and carbohydrates to detect diseases or other biological states. frontiersin.org For example, changes in the levels of blood glucose and lactic acid are being studied as potential indicators for estimating the postmortem interval (PMI). mdpi.com Similarly, specific amino acid profiles in fingerprints are being investigated for their forensic value. nih.gov
Given its natural origin, future research could explore whether this compound or its metabolites are present in specific biological systems and if their presence or concentration correlates with particular physiological or pathological conditions. This could position this compound as a candidate biomarker. The established methodologies for biomarker discovery, such as those used to identify apolipoprotein A-I as a potential biomarker for hepatocellular carcinoma through fluorescent dye labeling and mass spectrometry, could be applied to investigate this compound's potential in this area. nih.gov
Development of Advanced Research Tools and Fluorescent Probes
The development of fluorescent probes is a rapidly advancing area of research, with applications in visualizing nucleic acids, detecting reactive oxygen species, and imaging specific cellular components. mdpi.comfujifilm.comnih.gov These probes are often designed to change their fluorescence properties in response to specific environmental factors or upon binding to a target molecule. fujifilm.com For instance, some fluorescent probes are activated by acidic conditions, making them useful for imaging acidic organelles like lysosomes. nih.gov
The inherent structure of this compound could serve as a scaffold for the synthesis of novel fluorescent probes. By chemically modifying the this compound molecule to incorporate fluorophores or reactive groups, it may be possible to create advanced research tools. For example, fluorescent amino acids are synthesized for incorporation into peptides to study protein interactions. rsc.org Similarly, fluorescent analogues of phosphatidic acid have been created by coupling a fluorophore to amino acids. nih.gov Research into acid-responsive fluorescent molecules has also shown promise in developing materials for applications like anti-counterfeiting. mdpi.com Drawing inspiration from these approaches, this compound could be engineered to target specific biological molecules or cellular environments, with its fluorescence signaling these interactions.
The search for more specific and effective fluorescent probes for applications like bloodstain detection in forensic science is ongoing. spiedigitallibrary.org While existing probes like 8-anilo-1-naphthalene sulfonic acid (ANS) and potassium 2-p-toluidinylnaphthalene-6-sulfonate (TNS) are used, they react non-specifically with protein. spiedigitallibrary.org The development of a this compound-based probe could potentially offer greater specificity.
Interdisciplinary Research Opportunities
The study of this compound presents numerous opportunities for interdisciplinary collaboration, bridging chemistry, biology, materials science, and environmental science.
Chemical Biology: The potential of this compound as a biomarker or as a basis for fluorescent probes places it at the intersection of chemistry and biology. researchgate.net Research in this area would involve synthesizing derivatives and studying their interactions with biological systems, similar to the development of fluorescent amino acids for protein studies. rsc.org
Materials Science: Acid-responsive fluorescent molecules are being explored for the creation of smart materials, such as those used in security and anti-counterfeiting applications. mdpi.com The properties of this compound could be investigated for its potential to be incorporated into novel materials with stimuli-responsive characteristics.
Environmental Monitoring: The impact of environmental factors on chemical residues is an area of forensic and environmental science interest. acs.org For example, research has examined how sun exposure affects the chemical breakdown of fatty acids in hair care products. acs.org Future studies could investigate the stability and degradation of this compound under various environmental conditions, which could be relevant if it is identified as a biomarker in environmental samples.
Forensic Science: The broader field of forensic science increasingly relies on interdisciplinary research to develop more accurate and reliable methods for everything from estimating the post-mortem interval to analyzing trace evidence. nih.govojp.gov The analysis of various acids, from amino acids in fingerprints to fatty acids in decomposition, is a key component of this research. theanalyticalscientist.comnumberanalytics.com this compound, with its roots in natural product chemistry, could find novel applications within this collaborative landscape, for instance, as a new type of dye for visualizing evidence, similar to how Acid Yellow 7 is used for blood prints. sirchie.com
Q & A
Q. What are the best practices for visualizing this compound’s structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
